molecular formula C15H19ClN2O3 B13189492 tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13189492
M. Wt: 310.77 g/mol
InChI Key: BQBNJORVYNASBC-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a pyridine-tetrahydropyridine hybrid featuring a tert-butyl carbamate group. Its structure includes a 1,2,3,6-tetrahydropyridine ring substituted at the 4-position with a 5-chloro-3-hydroxypyridin-2-yl moiety. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar carbamate-protected heterocycles in medicinal chemistry (e.g., boronate esters in Suzuki couplings and neuroactive tetrahydropyridines ).

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

tert-butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H19ClN2O3/c1-15(2,3)21-14(20)18-6-4-10(5-7-18)13-12(19)8-11(16)9-17-13/h4,8-9,19H,5-7H2,1-3H3

InChI Key

BQBNJORVYNASBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-hydroxypyridine and tert-butyl carbamate.

    Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group on the pyridine ring.

    Formation of Intermediate: The deprotonated intermediate is then reacted with a suitable electrophile, such as tert-butyl chloroformate, to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyridine Derivatives with Halogen and Methoxy Substituents

Compounds such as tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: Unlisted, ) share a pyridine core but differ in substituents and ring systems. Key distinctions include:

  • Substituents : The target compound has a 5-chloro-3-hydroxy group, whereas analogs feature bromo, methoxy, or dimethoxymethyl groups.
  • Backbone : The target uses a tetrahydropyridine ring, while others incorporate pyrrolidine or methylpyrrolidine moieties.
  • Reactivity : Chloro and hydroxy groups on pyridine may facilitate nucleophilic substitution or hydrogen bonding, whereas methoxy or bromo groups favor cross-coupling reactions .

Table 1: Halogen/Methoxy-Substituted Pyridine Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 5-Cl, 3-OH Not Provided Not Provided Hydroxy for H-bonding
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Br, 3-OCH₃ C₁₇H₂₃BrN₂O₄ 423.28 Bromo for coupling

Boronate Ester-Containing Tetrahydropyridines

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS: 286961-14-6, ) shares the tetrahydropyridine-carbamate backbone but replaces the pyridinyl group with a boronate ester. Key differences include:

  • Functionality : The boronate ester enables Suzuki-Miyaura cross-coupling, whereas the target's chloro-hydroxy pyridine may serve as a pharmacophore or hydrogen-bonding motif.
  • Molecular Weight : The boronate analog has a molecular weight of 309.21 g/mol, likely lower than the target due to the absence of a substituted pyridine.

Table 2: Boronate Ester Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Boronate ester C₁₆H₂₈BNO₄ 309.21 Suzuki coupling

Carbamate Derivatives with Hydroxy/Methoxy Pyridine Groups

Compounds like tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate () highlight positional isomerism and substituent effects:

  • Substituent Position : The target’s 3-hydroxy group is on the 2-pyridinyl ring, whereas analogs feature hydroxy/methoxy groups at the 4- or 5-positions.
  • Stability : Electron-withdrawing chloro groups may enhance stability compared to methoxy or hydroxy substituents.

Complex Heterocyclic Systems

tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (CAS: 866084-31-3, ) demonstrates advanced complexity with fused pyrido-pyrimidine rings. Unlike the target, these structures are tailored for kinase inhibition or receptor binding, leveraging extended conjugation and steric bulk.

Key Research Findings and Implications

  • Biological Relevance : While MPTP-like tetrahydropyridines are neurotoxic , the target’s chloro-hydroxy substitution may mitigate such risks by altering electron distribution.
  • Synthetic Utility : The tert-butyl carbamate group enhances solubility and stability during synthesis, a feature shared across analogs .

Biological Activity

tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butyl group, a chloro-substituted hydroxypyridine moiety, and a tetrahydropyridine ring. This compound has garnered attention for its potential biological activities, including interactions with various biological targets.

  • Molecular Formula : C₁₅H₁₉ClN₂O₃
  • Molecular Weight : 310.78 g/mol
  • CAS Number : 2059933-45-6

Research indicates that compounds similar to this compound exhibit significant biological activities. Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in disease pathways. The exact mechanisms remain to be fully elucidated but may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes related to neurodegenerative diseases.
  • Receptor Binding : Interaction with neurotransmitter receptors affecting signaling pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotective EffectsExhibits protective effects against neurotoxic agents like amyloid-beta.
Antioxidant ActivityMay reduce oxidative stress markers in cellular models.
Enzyme InhibitionPotential inhibition of β-secretase and acetylcholinesterase.

Case Studies and Research Findings

Recent studies have explored the compound's activity in various biological contexts:

  • Neuroprotection Against Amyloid Beta :
    • In vitro studies demonstrated that the compound can protect astrocytes from amyloid-beta-induced toxicity by reducing levels of inflammatory cytokines such as TNF-α and IL-6 .
    • The compound showed an increase in cell viability when co-treated with amyloid-beta, suggesting a protective mechanism against neurodegeneration .
  • Oxidative Stress Reduction :
    • In vivo models indicated that treatment with this compound resulted in lower malondialdehyde (MDA) levels compared to control groups treated with scopolamine, highlighting its potential as an antioxidant agent .
  • Binding Affinity Studies :
    • Molecular docking studies are underway to determine the binding affinity of the compound to various targets implicated in neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is presented below:

Compound Name Structural Similarity Unique Features
tert-butyl 4-(4-chloropyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylateSimilar tetrahydropyridine coreDifferent halogen substitution
tert-butyl 4-(5-bromo-pyridin-2-yl)-1,2,3,6-tetrahydropyridineHalogen variation (bromine)Potentially different reactivity
tert-butyl 4-(5-nitro-pyridin-2-yl)-1,2,3,6-tetrahydropyridineNitro group instead of hydroxylIncreased electron-withdrawing effect

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